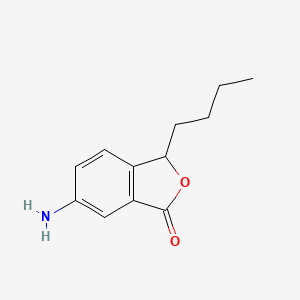

6-Amino-3-butyl-phthalide

描述

Structure

3D Structure

属性

CAS 编号 |

385810-91-3 |

|---|---|

分子式 |

C12H15NO2 |

分子量 |

205.25 g/mol |

IUPAC 名称 |

6-amino-3-butyl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C12H15NO2/c1-2-3-4-11-9-6-5-8(13)7-10(9)12(14)15-11/h5-7,11H,2-4,13H2,1H3 |

InChI 键 |

DQBGVUCLKLYTJM-UHFFFAOYSA-N |

规范 SMILES |

CCCCC1C2=C(C=C(C=C2)N)C(=O)O1 |

产品来源 |

United States |

Synthetic Methodologies for 6 Amino 3 Butyl Phthalide and Analogues

Precursor Synthesis and Intermediate Generation for Phthalide (B148349) Scaffolds

The foundational phthalide structure can be synthesized through various modern catalytic methods, which offer efficient and selective routes to this important heterocyclic system.

Transition metal catalysis, particularly with rhodium and palladium, has emerged as a powerful tool for constructing the phthalide core. Rhodium(III)-catalyzed C-H activation and annulation strategies have been successfully employed. rsc.orgnih.govacs.orgacs.org For instance, the reaction of benzimidates with aldehydes in the presence of a Rh(III) catalyst can afford 3-substituted phthalides through a cascade C-H activation, addition, and cyclization sequence. rsc.orgnih.gov This method demonstrates broad substrate scope and functional group tolerance. Another approach involves the dual catalysis of a Rh(III) complex and an aryl amine for the oxidative coupling of aldehydes, leading to the formation of C3-substituted phthalides. acs.orgacs.org

Palladium-catalyzed reactions also provide versatile pathways to phthalide scaffolds. These methods include ligand-free double cyclization reactions to synthesize complex phthalide derivatives. acs.orgnih.gov Palladium catalysis can also be used for the construction of phthalides bearing two adjacent stereocenters through a retro-oxa-Michael addition. Furthermore, palladium-catalyzed carbonylative cyclization of o-halobenzoic acids or their derivatives serves as a direct route to the phthalide ring system. nih.gov

Table 1: Comparison of Catalytic Methods for Phthalide Scaffold Synthesis

| Catalytic System | Key Reaction Type | Starting Materials | Advantages |

| Rhodium(III) Catalysis | C-H Activation/Annulation | Benzimidates and Aldehydes | High efficiency, broad substrate scope. rsc.orgnih.gov |

| Rhodium(III)/Amine Dual Catalysis | Oxidative Coupling | Aldehydes | Forms C3-substituted phthalides. acs.orgacs.org |

| Palladium Catalysis | Ligand-Free Double Cyclization | Varies | Efficient for complex phthalides. acs.orgnih.gov |

| Palladium Catalysis | Carbonylative Cyclization | o-Halobenzoic acids | Direct route to the phthalide core. nih.gov |

Direct Synthesis Routes for 6-Amino-3-butyl-phthalide

The most common and direct synthetic route to this compound starts from the parent compound, 3-n-butylphthalide. This process typically involves a two-step sequence of nitration followed by reduction.

First, 3-n-butylphthalide is subjected to nitration to introduce a nitro group at the 6-position of the phthalide ring, yielding 6-nitro-3-butylphthalide. This electrophilic aromatic substitution is a standard method for functionalizing the aromatic ring. Subsequently, the nitro group of 6-nitro-3-butylphthalide is reduced to a primary amine. This reduction is commonly achieved using metal catalysts, such as iron powder in the presence of an ammonium (B1175870) salt, or through catalytic hydrogenation. mdpi.com This transformation provides a reliable method to access the key intermediate, this compound. nih.gov

Derivatization Strategies for Functional Enhancement

To improve the biological activity and pharmacokinetic properties of this compound, various derivatization strategies have been developed. These strategies focus on introducing functional moieties that can release therapeutic gaseous molecules, hybridizing with other neuroprotective agents, or integrating specific functional groups.

Nitric Oxide (NO) Releasing Derivatives

Nitric oxide (NO) is a crucial signaling molecule with vasodilatory and antiplatelet properties. The conjugation of NO-donating moieties to this compound aims to enhance its therapeutic effects. Furoxan-based derivatives are a common strategy for achieving controlled NO release. nih.gov The synthesis of these derivatives involves the reaction of the amino group of this compound with a furoxan-containing carboxylic acid or a related activated derivative. The furoxan moiety can release NO under physiological conditions, often triggered by thiols. nih.govmdpi.comrsc.org

Hydrogen Sulfide (B99878) (H2S) Releasing Derivatives

Hydrogen sulfide (H2S) is another important gasotransmitter with cytoprotective and anti-inflammatory effects. To create H2S-releasing derivatives of this compound, moieties such as anethole (B165797) dithiolethione (ADT) or its hydroxylated analogue (ADT-OH) are incorporated into the molecule. unina.itnih.govmdpi.com These dithiolethione-containing compounds are known to release H2S. The synthesis typically involves linking the ADT-OH moiety to the 6-amino group through a suitable linker, often via an amide bond formation.

Hybrid Compound Synthesis with Neuroprotective Moieties

Hybridizing this compound with other known neuroprotective agents is a strategy to achieve synergistic therapeutic effects. One notable example is the synthesis of hybrid compounds with edaravone (B1671096), a free radical scavenger. nih.govnih.govresearchgate.netsemanticscholar.org The synthesis of these hybrids generally involves coupling the amino group of this compound with a carboxylic acid derivative of edaravone, forming a stable amide linkage. This approach aims to combine the multi-target neuroprotective effects of both parent molecules. rsc.org

Integration of Specific Functional Groups (e.g., oxazolamide, hydroxyl, oxime fragments)

The introduction of other specific functional groups can further modulate the pharmacological profile of this compound.

Oxazolamide Derivatives: While direct synthesis of an oxazolamide derivative of this compound is not extensively reported, a plausible synthetic route can be inferred from general methods for oxazolidinone synthesis from primary amines. nih.govresearchgate.netorganic-chemistry.orgresearchgate.net This would likely involve the reaction of this compound with a suitable three-carbon synthon, such as a halomethyloxirane, in the presence of a carbonate salt and a base to form the oxazolidinone ring fused to the amino group.

Hydroxyl Derivatives: The synthesis of hydroxylated analogues, such as 3-butyl-6-hydroxyphthalide, can be achieved through various methods. One approach involves the demethylation of a corresponding methoxy-substituted phthalide. researchgate.net Another route could involve the diazotization of this compound followed by hydrolysis of the diazonium salt. The synthesis of 3-butyl-7-hydroxyphthalide has also been reported, providing pathways to other hydroxylated isomers. tandfonline.com

Oxime Fragments: Oxime derivatives can be introduced onto the phthalide scaffold. The synthesis of O-phthalimide oximes has been reported, which can be prepared from N-hydroxyphthalimide and vinyl azides. researchgate.netresearchgate.net For this compound, an oxime functionality could potentially be introduced by converting a ketone precursor on the phthalide ring or a side chain to an oxime through reaction with hydroxylamine. jeeadv.ac.in

Table 2: Summary of Derivatization Strategies for this compound

| Derivative Type | Functional Moiety | Synthetic Approach | Potential Therapeutic Enhancement |

| NO Releasing | Furoxan | Amide coupling with a furoxan derivative. nih.gov | Vasodilation, antiplatelet effects. nih.govmdpi.com |

| H2S Releasing | Anethole dithiolethione (ADT) | Amide coupling with an ADT derivative. unina.it | Cytoprotection, anti-inflammatory effects. nih.gov |

| Hybrid Compound | Edaravone | Amide coupling with an edaravone derivative. nih.govnih.gov | Synergistic neuroprotection. semanticscholar.org |

| Hydroxyl Derivative | Hydroxyl group | Demethylation or diazotization/hydrolysis. researchgate.net | Altered polarity and biological activity. |

| Oxime Derivative | Oxime group | Reaction of a ketone precursor with hydroxylamine. jeeadv.ac.in | Modified biological properties. |

Enantioselective Synthesis Approaches for Chiral Phthalide Derivatives

The creation of a chiral center at the C3 position of the phthalide ring is a critical step in the synthesis of optically active derivatives. Various methodologies have been developed to achieve this, broadly categorized into catalytic asymmetric methods and substrate-controlled diastereoselective approaches. Catalytic methods, employing either chiral metal complexes or organocatalysts, are often more efficient and atom-economical.

Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective alkylation of various pronucleophiles. acs.org This methodology is particularly effective for the synthesis of 3,3-disubstituted phthalides, where a chiral quaternary carbon center is generated. acs.orgnih.gov The reaction typically involves the use of a chiral quaternary ammonium or phosphonium (B103445) salt as the catalyst, which facilitates the transfer of an enolate or other anionic species from an aqueous or solid phase to an organic phase where it reacts with an electrophile. acs.orgnih.gov

In the context of phthalide synthesis, a common strategy involves the alkylation of a phthalide 3-carboxylic ester. acs.orgnih.gov The ester group at the C3 position acidifies the adjacent proton, allowing for its deprotonation under basic conditions to form a nucleophilic enolate. The chiral phase-transfer catalyst then forms a chiral ion pair with this enolate, guiding its subsequent reaction with an alkylating agent from one face, thus inducing enantioselectivity.

A novel asymmetric phase-transfer-catalyzed γ-alkylation of phthalide 3-carboxylic esters has been developed to access 3,3-disubstituted phthalide derivatives with good to excellent yields and enantioselectivities (74–88% ee). acs.orgnih.govresearchgate.net This approach is significant as it allows for the introduction of an unfunctionalized group at the phthalide γ-position. researchgate.net The enantiomeric purity of the products can often be enhanced through recrystallization. researchgate.net

While this method has been successfully applied to the synthesis of 3,3-disubstituted phthalides, its direct application to the synthesis of 3-monosubstituted phthalides like 3-butylphthalide would require a subsequent decarboxylation step. A hypothetical approach for a derivative of this compound could involve the asymmetric alkylation of a suitably protected 6-aminophthalide-3-carboxylic ester with a butyl halide, followed by removal of the carboxyl and protecting groups.

Table 1: Asymmetric Phase-Transfer Catalyzed Alkylation of Phthalide 3-Carboxylic Esters

| Entry | Catalyst | Electrophile | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Cinchona-derived Quaternary Ammonium Salt | Benzyl Bromide | 85 | 82 |

| 2 | Cinchona-derived Quaternary Ammonium Salt | Allyl Bromide | 90 | 78 |

Note: The data in this table is representative of typical results obtained in the asymmetric phase-transfer catalysis of phthalide derivatives and is for illustrative purposes.

Multi-step asymmetric synthesis provides a versatile platform for the construction of complex chiral molecules like this compound, where the chirality is introduced in an early step and carried through the synthetic sequence.

An effective multi-step synthesis for the natural product (S)-(-)-3-butylphthalide has been reported, which utilizes an organocatalytic asymmetric aldol-lactonization reaction. nih.gov This approach involves the reaction of a 2-formylbenzoic ester with an aldehyde (in this case, pentanal) in the presence of a chiral prolinamide catalyst. nih.gov The initial enantioselective aldol (B89426) addition is followed by a spontaneous or induced lactonization to form the chiral 3-substituted phthalide. nih.gov This method has been shown to produce (S)-(-)-3-butylphthalide in a three-step sequence with a high level of enantioselectivity. nih.gov

A plausible synthetic route to enantiomerically pure this compound could commence with the synthesis of a substituted 2-formylbenzoic ester bearing a nitro group at the position corresponding to the future 6-amino group (i.e., 2-formyl-5-nitrobenzoic acid derivative). The key asymmetric aldol-lactonization with pentanal, catalyzed by a chiral organocatalyst, would establish the (S)- or (R)-stereocenter at the 3-position, yielding 3-butyl-6-nitrophthalide. Subsequent reduction of the nitro group, for example, through catalytic hydrogenation, would then furnish the desired this compound.

Proposed Multi-step Synthesis of (S)-6-Amino-3-butyl-phthalide:

Nitration: Introduction of a nitro group at the 5-position of a suitable phthalic acid derivative.

Esterification and Formylation: Conversion to a methyl 2-formyl-5-nitrobenzoate.

Asymmetric Aldol-Lactonization: Reaction of methyl 2-formyl-5-nitrobenzoate with pentanal in the presence of a chiral L-prolinamide catalyst to yield (S)-3-butyl-6-nitrophthalide.

Reduction: Catalytic hydrogenation of the nitro group to an amino group to afford (S)-6-Amino-3-butyl-phthalide.

Table 2: Key Steps in the Proposed Multi-step Synthesis

| Step | Reaction | Key Reagents | Expected Outcome |

|---|---|---|---|

| 1 | Asymmetric Aldol-Lactonization | Methyl 2-formyl-5-nitrobenzoate, Pentanal, Chiral Prolinamide Catalyst | (S)-3-butyl-6-nitrophthalide |

This proposed route leverages a known and efficient method for establishing the chiral center at the 3-position and combines it with standard aromatic functional group manipulations to achieve the target molecule. The success of this route would depend on the compatibility of the nitro group with the conditions of the asymmetric aldol-lactonization.

Structure Activity Relationship Sar Investigations of 6 Amino 3 Butyl Phthalide Derivatives

Elucidation of Key Structural Features for Biological Activity

The fundamental structure of 6-Amino-3-butyl-phthalide, a derivative of 3-n-butylphthalide (NBP), possesses inherent biological activity, including neuroprotective and antiplatelet effects. cjnmcpu.comrsc.orgresearchgate.net The phthalide (B148349) framework, which consists of a benzene (B151609) ring fused to a γ-lactone ring, is a crucial scaffold found in many biologically active natural products. rsc.orgresearchgate.net The presence of the 6-amino group and the 3-butyl side chain on this core significantly modulates its electronic structure and, consequently, its biological profile. smolecule.com

Key structural features essential for the biological activity of this class of compounds include:

The Phthalide Core: This aromatic lactone system is a fundamental requirement. Its planar structure and electronic properties are vital for interacting with biological targets. rsc.orgresearchgate.net

The 6-Amino Group: The introduction of an amino group at the 6-position significantly alters the molecule's electronic properties and provides a key site for further chemical modifications. smolecule.com This group can act as a hydrogen bond donor, potentially enhancing binding affinity to target proteins. mdpi.com

The 3-Butyl Side Chain: The alkyl chain at the C-3 position is crucial for activity. The length and nature of this side chain influence the compound's lipophilicity and steric interactions with target sites. cjnmcpu.comresearchgate.net

Research has shown that the combination of these features in this compound serves as a promising starting point for developing derivatives with enhanced or novel therapeutic properties. scilit.comcpu.edu.cn

Positional and Substituent Effects on the Phthalide Core

Modifications to the phthalide core, including the position and nature of substituents, have a profound impact on the biological activity of this compound derivatives.

Positional Isomerism: The location of substituents on the benzene ring of the phthalide is critical. For instance, the placement of the amino group at the 6-position is a defining feature of the parent compound. Moving this group to other positions would likely alter the molecule's interaction with biological targets. Studies on related phthalide derivatives have shown that substituents at the 5- or 6-position are well-tolerated in certain reactions, indicating that these positions are amenable to modification without abolishing activity. acs.org

Substituent Effects: The electronic nature of substituents on the aromatic ring plays a significant role.

Electron-donating groups (EDGs) , like the amino group, can increase the electron density of the aromatic ring, potentially influencing its interaction with electron-deficient pockets in target proteins.

Electron-withdrawing groups (EWGs) can have the opposite effect. Studies on other phthalide derivatives have demonstrated that both electron-withdrawing and electron-releasing substituents can be tolerated, suggesting a complex interplay between electronic effects and biological activity. acs.org

For example, introducing hydroxyl groups onto the aromatic ring of related phthalide structures has been shown to positively affect bioactivity. researchgate.net Conversely, the introduction of different functional groups, such as hydrazide moieties, at the 6-position of the NBP core (replacing the amino group) has been explored to create compounds with significant antifungal activity. acs.org This highlights the versatility of the phthalide core in accommodating various substituents to achieve different biological outcomes.

Table 1: Effect of Substituents on the Phthalide Core of Related Derivatives This table is interactive. You can sort and filter the data.

| Base Compound | Substituent and Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| Phthalide Ester | Electron-withdrawing or -releasing groups at C5 or C6 | Well-tolerated in asymmetric alkylation reactions | acs.org |

| Marine Fungal Phthalide | Hydroxyl group on benzene ring | Positive effect on PPAR-γ binding and activation | researchgate.net |

| NBP | Hydrazide at C6 | Significant antifungal activity | acs.org |

Side Chain Modifications and their Influence on Activity

The butyl side chain at the C-3 position of the phthalide ring is a key determinant of the molecule's biological activity, and modifications to this chain have been a major focus of SAR studies.

The length, branching, and functionalization of the alkyl chain can significantly impact the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross biological membranes like the blood-brain barrier.

Research on NBP and its derivatives has shown that:

Chain Length: Variations in the length of the alkyl chain can modulate activity. For instance, replacing the butyl group with a pentane (B18724) side chain in a sulfur-containing NBP analogue resulted in a compound with effective antiplatelet aggregation activity. cjnmcpu.com

Introduction of Functional Groups: Introducing polar functional groups into the side chain can alter the compound's properties. For example, introducing a dimethylamine (B145610) group to the side chain of an open-ring NBP derivative enhanced its protective activity against oxidative stress in neuronal cells. cjnmcpu.com

Unsaturation: The presence of a double bond in the side chain, as seen in 3-butylidenephthalide, can also influence biological activity. Studies have shown that compounds with a single bond side chain at C-3 may have different binding and activation properties compared to those with a double bond. researchgate.net

Hydroxylation: Metabolism of 3-n-butylphthalide often involves hydroxylation of the butyl side chain. mdpi.com These hydroxylated metabolites can exhibit their own biological activities, such as monoamine oxidase A inhibition. mdpi.com

These findings underscore the importance of the C-3 side chain in fine-tuning the pharmacological profile of phthalide derivatives.

Table 2: Influence of Side Chain Modifications on the Activity of NBP Derivatives This table is interactive. You can sort and filter the data.

| Modification | Derivative | Observed Influence on Activity | Reference |

|---|---|---|---|

| Sulfur atom in lactone ring and pentane side chain at C-3 | ZJH-0318 | Effective inhibition of ADP- and AA-induced platelet aggregation | cjnmcpu.com |

| Dimethylamine on open-ring side chain | Compound 15 | High protective activity against OGD and H2O2-induced damage | cjnmcpu.com |

| Hydroxylation of the butyl side chain | 10-hydroxy-NBP and 11-hydroxy-NBP | Inhibition of monoamine oxidase A | mdpi.com |

Stereochemical Considerations in Activity Modulation

The C-3 position of 3-substituted phthalides is a chiral center, meaning that these compounds can exist as two non-superimposable mirror images, or enantiomers (R- and S-isomers). cjnmcpu.com Stereochemistry plays a crucial role in the biological activity of many drugs, as enantiomers can exhibit different pharmacological and toxicological profiles due to their distinct three-dimensional arrangements, which dictate how they interact with chiral biological macromolecules like enzymes and receptors.

In the context of 3-n-butylphthalide (NBP), the molecule exists as a racemic mixture of (R)-NBP and (S)-NBP. cjnmcpu.com While many studies have been conducted on the racemic mixture, research into the individual enantiomers has revealed stereospecific effects. The differential activity of enantiomers highlights the importance of stereochemistry in the design of potent and selective phthalide-based therapeutic agents.

Pharmacophore Delineation for Target Interaction

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Delineating the pharmacophore of this compound derivatives is essential for understanding their mechanism of action and for designing new, more potent, and selective compounds.

Based on SAR studies of various phthalide derivatives, a general pharmacophore model can be proposed. For instance, in the context of peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, the pharmacophore of related phthalide derivatives was suggested to include:

A Hydrophilic Head: The 3-hydroxy phthalide moiety can act as a hydrophilic head group that forms hydrogen bonds with key amino acid residues in the ligand-binding domain of the target protein. mdpi.com

A Hydrophobic Tail: The alkyl or aryl substituent at the C-3 position often serves as a hydrophobic tail that occupies a hydrophobic pocket in the receptor.

For this compound, the pharmacophore would likely consist of:

The phthalide ring system as the core scaffold.

The 6-amino group acting as a hydrogen bond donor or a point for electrostatic interaction.

The 3-butyl group providing a necessary hydrophobic interaction.

The lactone carbonyl group acting as a hydrogen bond acceptor.

Docking simulations and 3D-QSAR (Quantitative Structure-Activity Relationship) studies are powerful computational tools used to refine these pharmacophore models. cpu.edu.cn For example, docking studies of N-substituted phthalimide (B116566) derivatives with the PPAR-γ ligand-binding domain have helped to identify key hydrogen bonding interactions with amino acid residues like Tyr473, Ser289, and Gln286. mdpi.com Such models are invaluable for the virtual screening of compound libraries and for the rational design of new derivatives with optimized target interactions.

Mechanistic Dissection of Biological Activities Preclinical Research

Cellular and Molecular Mechanisms of Action in Neuroprotection

Preclinical research into 6-Amino-3-butyl-phthalide and its parent compound, 3-n-butylphthalide (NBP), has revealed a multi-targeted mechanism of action in providing neuroprotection. These compounds exert their effects by intervening in several key pathological processes that follow neurotoxic insults, such as ischemic stroke. The neuroprotective strategies of these phthalide (B148349) compounds encompass the mitigation of oxidative stress, regulation of programmed cell death (apoptosis), and modulation of critical intracellular signaling pathways. nih.govfrontiersin.org Extensive studies on NBP and its derivatives demonstrate a capacity to reconstruct microcirculation, protect mitochondrial function, and inhibit neuronal apoptosis and inflammation. nih.govnih.govmednexus.org The derivative 6-amino-3-n-butylphthalide has been shown to possess enhanced neuroprotective properties against ischemic injury compared to NBP. rsc.org

A primary mechanism underlying the neuroprotective effects of 3-n-butylphthalide (NBP) and its derivatives is the potent modulation of oxidative stress. frontiersin.org Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a critical factor in the progression of neuronal damage following events like cerebral ischemia. nih.govresearchgate.net

NBP has been shown to counteract oxidative damage through multiple actions. It directly scavenges free radicals and reduces levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and cell damage. nih.govresearchgate.net Concurrently, it enhances the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. nih.govresearchgate.nettermedia.pl This dual action helps to restore cellular redox homeostasis. mednexus.org

Furthermore, NBP influences key signaling pathways involved in the antioxidant response. It can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.govspandidos-publications.com Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). nih.gov By promoting Nrf2 activation, NBP strengthens the intrinsic cellular defenses against oxidative insults. nih.govspandidos-publications.com This modulation helps to protect mitochondria and other cellular components from oxidative damage, thereby preserving neuronal viability. nih.govresearchgate.net

| Mechanism | Key Findings | References |

|---|---|---|

| ROS Scavenging | Significantly reduces levels of reactive oxygen species (ROS) and malondialdehyde (MDA). | nih.govresearchgate.net |

| Antioxidant Enzyme Activity | Increases the activity of superoxide dismutase (SOD) and catalase. | nih.govresearchgate.nettermedia.pl |

| Nrf2 Pathway Activation | Upregulates the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1). | nih.govnih.govspandidos-publications.com |

| Mitochondrial Protection | Protects mitochondria from oxidative damage and preserves mitochondrial membrane potential. | nih.govresearchgate.net |

Apoptosis, or programmed cell death, is a crucial contributor to neuronal loss in neurodegenerative diseases and after ischemic events. nih.govnih.gov The phthalide compound family, including NBP, exerts significant neuroprotective effects by modulating the intricate signaling cascades that govern apoptosis. nih.govspandidos-publications.com Research demonstrates that NBP can inhibit the activation of key apoptotic executioners and promote pro-survival signals, thereby reducing neuronal death. nih.govnih.govresearchgate.net

The caspase family of proteases plays a central role in executing the apoptotic program. nih.gov NBP has been shown to effectively inhibit this pathway. Studies have documented that treatment with NBP leads to a significant decrease in the expression and activity of initiator caspases, such as Caspase-9, and executioner caspases, like Caspase-3. nih.govmednexus.orgnih.gov Caspase-9 is activated following mitochondrial dysfunction and the release of cytochrome c, while Caspase-3 is a key enzyme responsible for the cleavage of cellular proteins that leads to the morphological changes of apoptosis. nih.gov By suppressing the activation of these caspases, NBP directly interferes with the progression of cell death. nih.govresearchgate.net

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the mitochondrial (intrinsic) apoptotic pathway, containing both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.govbiosynth.com The ratio of these proteins is a key determinant of cell fate. Preclinical studies have shown that NBP can favorably alter this balance to promote cell survival. nih.govspandidos-publications.com Treatment with NBP has been associated with an increased expression of the anti-apoptotic protein Bcl-2 and a decreased expression of pro-apoptotic proteins like Bax. nih.govnih.gov This shift prevents the permeabilization of the outer mitochondrial membrane, thereby inhibiting the release of cytochrome c and subsequent caspase activation. nih.govnih.gov Some research also indicates that NBP can diminish the phosphorylation of Bcl-2, a modification that can inactivate its anti-apoptotic function. nih.gov

The PI3K/Akt signaling pathway is a major intracellular cascade that promotes cell survival, growth, and proliferation. nih.govnih.gov Activation of this pathway is a key component of the neuroprotective mechanism of NBP. spandidos-publications.comnih.gov NBP has been found to increase the phosphorylation and thus the activation of Akt. nih.gov Activated Akt can phosphorylate and inactivate several pro-apoptotic targets, thereby inhibiting cell death. nih.gov This pathway is crucial for mediating neuronal survival under a wide variety of circumstances. nih.gov The engagement of PI3K/Akt signaling by NBP represents a significant mechanism for its anti-apoptotic and neuroprotective effects. mednexus.orgnih.govnih.gov

The Mitogen-Activated Protein Kinase (MAPK) family includes several kinases that regulate diverse cellular processes, including stress responses and apoptosis. nih.gov Key members involved in stress-induced apoptosis are c-Jun N-terminal kinase (JNK) and p38 MAPK. nih.govnih.gov The neuroprotective action of NBP involves the modulation of these pathways. nih.gov L-NBP has been shown to inhibit the activation of the JNK/stress-activated protein kinase signaling pathway. nih.govnih.gov Similarly, NBP can regulate the p38 pathway, which is involved in microglia activation and the expression of inflammatory mediators that can contribute to neuronal damage. nih.gov By suppressing these pro-apoptotic and pro-inflammatory MAPK pathways, NBP further contributes to the protection of neuronal cells from various insults. nih.govmednexus.org

| Signaling Pathway | Effect of NBP/Derivatives | Key Downstream Effects | References |

|---|---|---|---|

| Caspase Cascade | Inhibition | Decreased activity of Caspase-9 and Caspase-3. | nih.govmednexus.orgnih.gov |

| Bcl-2 Family | Modulation | Increased Bcl-2 (anti-apoptotic) expression; Decreased Bax (pro-apoptotic) expression. | nih.govspandidos-publications.comnih.gov |

| PI3K/Akt Pathway | Activation/Upregulation | Increased phosphorylation of Akt, promoting cell survival signals. | nih.govspandidos-publications.comnih.gov |

| MAPK Pathways (JNK, p38) | Inhibition | Decreased phosphorylation/activation of JNK and p38, reducing stress-induced apoptosis. | nih.govnih.govnih.gov |

Anti-inflammatory Cellular Responses

Preclinical research indicates that 6-Amino-3-butylphthalide and its parent compound, 3-n-butylphthalide (NBP), exert significant anti-inflammatory effects through multiple cellular pathways. nih.govnih.govresearchgate.netresearchgate.net The compound's mechanism involves the modulation of key inflammatory signaling cascades and the suppression of pro-inflammatory mediators. frontiersin.org A primary target is the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net By down-regulating TLR4, NBP inhibits the activation of NF-κB, a critical transcription factor for inflammatory gene expression. nih.gov This leads to a reduction in the production of pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). nih.govfrontiersin.org

Further studies demonstrate that NBP can suppress the activation of microglia and astrocytes, key immune cells in the central nervous system, which contributes to its neuroprotective and anti-inflammatory functions. frontiersin.org The compound also regulates other signaling pathways, such as the p38 MAP kinase pathway, which is central to inflammation and immunity. nih.govresearchgate.net By reducing the phosphorylation of p38, NBP can control inflammatory responses in various disease models. nih.govresearchgate.net Additionally, NBP has been shown to modulate immune cells by influencing hypoxia-inducible factor-1α (HIF-1α), which can have both pro- and anti-inflammatory roles depending on the context and timing of the disease process. nih.govresearchgate.net

Table 1: Key Anti-inflammatory Targets of 3-n-butylphthalide

| Target Pathway/Molecule | Effect of Compound | Cellular Outcome | Reference |

|---|---|---|---|

| TLR4/NF-κB Pathway | Inhibition/Down-regulation | Decreased pro-inflammatory gene transcription | nih.govresearchgate.net |

| Pro-inflammatory Cytokines | Reduced expression (TNF-α, IL-1β, IL-6) | Attenuation of inflammatory response | nih.govfrontiersin.org |

| Microglia/Astrocytes | Suppression of activation | Reduced neuroinflammation | frontiersin.org |

| p38 MAP Kinase | Reduced phosphorylation | Modulation of inflammatory signaling | nih.govresearchgate.net |

| HIF-1α | Modulation of expression | Regulation of immune cell response | nih.govresearchgate.net |

Effects on Mitochondrial Homeostasis and Bioenergetics

A critical aspect of the compound's protective effect is its ability to stabilize the mitochondrial membrane potential (MMP). frontiersin.orgcas.cz In preclinical models of cellular stress, such as oxygen-glucose deprivation, NBP treatment was found to inhibit the significant decrease in MMP. frontiersin.org By maintaining mitochondrial membrane fluidity and stability, the compound prevents mitochondrial swelling and preserves the electrochemical gradient necessary for ATP synthesis. nih.govcas.cz This stabilization is vital for preventing the initiation of the intrinsic apoptotic cascade. frontiersin.org

NBP directly influences the activity of several critical mitochondrial enzymes involved in ion transport and the electron transport chain. nih.gov It has been shown to increase the activity of Na+-K+-ATPase and Ca2+-ATPase in the mitochondrial membrane, which are essential for maintaining electrolyte stability and material transport. nih.gov

Within the electron transport chain, NBP modulates the function of Complex I (NADH-ubiquinone oxidoreductase) by competitively embedding itself into the complex, thereby affecting mitochondrial respiration. nih.govnih.gov Furthermore, it enhances the activity of Complex IV (Cytochrome C Oxidase) and reduces the release of cytochrome c from the mitochondria, an action that suppresses caspase-dependent apoptosis. nih.gov One study identified that NBP can directly activate Cox7c, a subunit of the Cytochrome C Oxidase complex, leading to increased ATP production and reduced reactive oxygen species (ROS) release. frontiersin.org

Table 2: Modulation of Mitochondrial Enzyme Activity by 3-n-butylphthalide

| Enzyme | Complex | Function | Effect of Compound | Reference |

|---|---|---|---|---|

| Na+/K+-ATPase | N/A | Ion Transport, Membrane Potential | Increased Activity | nih.gov |

| Ca2+-ATPase | N/A | Calcium Homeostasis | Increased Activity | nih.gov |

| NADH-ubiquinone oxidoreductase | Complex I | Electron Transport, ATP Synthesis | Modulated Function | nih.govnih.gov |

| Cytochrome C Oxidase | Complex IV | Electron Transport, ATP Synthesis | Increased Activity | nih.govfrontiersin.org |

Modulation of Endoplasmic Reticulum Stress

The compound provides neuroprotective effects by mitigating endoplasmic reticulum (ER) stress and inhibiting ER stress-induced apoptosis. nih.govnih.gov In models of traumatic spinal cord injury and epilepsy, administration of NBP was shown to suppress the upregulation of key ER stress-related proteins such as GRP78 and ATF-6. nih.gov By alleviating the ER stress response, NBP inhibits the activation of the caspase-3 cascade, a downstream effector of apoptosis. nih.gov This mechanism suggests that NBP helps restore cellular homeostasis and promotes neuronal survival under conditions that would otherwise trigger cell death due to unfolded or misfolded proteins. nih.govnih.gov

Influence on Abnormal Protein Aggregation and Deposition (e.g., Amyloid-β, Tau, α-Synuclein)

Preclinical evidence highlights the compound's role in mitigating the pathology associated with abnormal protein aggregation, particularly that of α-synuclein, a key hallmark of Parkinson's disease. nih.govnih.gov Studies classify dl-3-n-butylphthalide as a compound that can attenuate neurotoxicity by directly inhibiting the aggregation and fibril formation of α-synuclein. nih.gov In a transgenic mouse model expressing the A53T mutation of human α-synuclein, NBP treatment was observed to reverse the accumulation of α-synuclein deposits and the loss of dopaminergic neurons. nih.gov The proposed mechanism for this effect involves the enhancement of autophagy. researchgate.net Research suggests that NBP promotes the colocalization of α-synuclein with light chain 3 (LC3), an autophagy marker, implying that the compound facilitates the degradation of α-synuclein through the autophagic pathway. researchgate.net The aggregation of α-synuclein is known to cause cellular dysfunctions including impaired mitochondrial function and ER impairment, linking this protective action back to the compound's other mechanistic activities. mdpi.com

Antiplatelet and Antithrombotic Mechanisms

6-Amino-3-butylphthalide and its parent compound NBP exhibit significant antiplatelet and antithrombotic activities. nih.govnih.gov NBP has been shown to inhibit platelet aggregation induced by various agonists, including adenosine (B11128) diphosphate (B83284) (ADP), collagen, and arachidonic acid (AA). nih.gov The l-isomer (l-NBP) was found to be the most potent form in this regard. nih.gov

The mechanisms underlying these effects are multifaceted. One key action is the inhibition of human platelet phosphodiesterase (PDE), which leads to elevated levels of 3',5'-cyclic adenosine monophosphate (cAMP) in platelets, a molecule that inhibits platelet activation. nih.govresearchgate.net Another significant mechanism is the inhibition of cytosolic phospholipase A2 (cPLA2)-mediated thromboxane (B8750289) A2 (TXA2) synthesis. researchgate.net By inhibiting the phosphorylation of cPLA2, NBP reduces the synthesis of TXA2, a potent mediator of platelet aggregation, and concomitantly decreases intracellular calcium mobilization. researchgate.net

Notably, novel nitric oxide (NO)-releasing derivatives of 6-amino-3-n-butylphthalide have been synthesized and evaluated as enhanced antiplatelet agents. nih.gov One such derivative demonstrated significantly more potent inhibition of ADP-induced platelet aggregation in vitro compared to 6-amino-3-n-butylphthalide, NBP, and the standard drug ticlopidine. nih.gov This suggests that the 6-amino functional group serves as a valuable scaffold for developing novel antiplatelet and antithrombotic therapies. nih.gov

Promotion of Angiogenesis and Collateriogenesis

Preclinical research has identified the promotion of angiogenesis (the formation of new blood vessels) and collateriogenesis (the remodeling of existing arterioles into larger collateral arteries) as significant biological activities of 3-n-butylphthalide (NBP), the parent compound of this compound. nih.govaginganddisease.org These processes are crucial for restoring blood flow to ischemic tissues, thereby mitigating tissue damage. nih.gov Studies suggest that NBP enhances the recovery of neurobehavioral function and reduces infarct volume by promoting post-ischemic cerebral angiogenesis. nih.gov The derivative, 6-amino-3-n-butylphthalide, has been demonstrated to offer potentially superior neuroprotective effects against ischemic injury. rsc.org

3-n-butylphthalide (NBP) has been shown to influence endothelial progenitor cells (EPCs), which are critical for vascular repair and neovascularization. A clinical study observed that patients receiving NBP treatment had significantly increased levels of circulating vascular endothelial progenitor cells (CD34/CD133/VEGFR-2-triple positive). nih.gov Another study noted that NBP therapy persistently increases the level of endothelial progenitor cells in peripheral blood, which may contribute to the amelioration of cerebral blood flow and improvement of neuronal functions. nih.gov

The pro-angiogenic effects of 3-n-butylphthalide (NBP) are closely linked to its ability to upregulate key angiogenic growth factors. nih.gov Research in animal models of focal cerebral ischemia has demonstrated that NBP treatment significantly increases the expression of Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1 alpha (HIF-1α). aginganddisease.orgnih.gov HIF-1α is a critical transcription factor in the cellular response to hypoxia, and it plays a pivotal role in inducing the expression of angiogenic factors like VEGF. nih.gov NBP has been shown to protect brain microvascular endothelial cells from damage by up-regulating HIF-1α expression. nih.gov Furthermore, western blot analysis of peri-infarct tissue from NBP-treated mice confirmed increased protein levels of VEGF and Angiopoietin-1 (Ang-1), another crucial growth factor for vascular maturation and stability. nih.govaginganddisease.orgnih.gov

Table 1: Effect of 3-n-butylphthalide (NBP) on Angiogenic Growth Factor Expression

| Growth Factor | Effect of NBP Treatment | Research Context | Citation |

| VEGF | Upregulation/Increased Expression | Ischemic stroke models | nih.govaginganddisease.orgnih.govnih.gov |

| HIF-1α | Upregulation/Increased Expression | Ischemic stroke models | aginganddisease.orgnih.gov |

| Ang-1 | Upregulation/Increased Expression | Ischemic stroke models | nih.govaginganddisease.orgnih.gov |

| Ang-2 | Upregulation/Increased Expression | Transient ischemic attack model (at 14 days) | nih.gov |

The nitric oxide synthase (NOS) pathways are instrumental in mediating the vascular effects of 3-n-butylphthalide (NBP). nih.gov Nitric oxide (NO), synthesized by NOS enzymes, is a potent vasodilator and a key signaling molecule in angiogenesis. wikipedia.orgnih.gov Research has shown that the angiogenic effects of NBP are mediated, in part, through the phosphatidylinositol 3-kinase (PI3K)/Akt-endothelial NOS (eNOS) signaling pathway. nih.gov NBP treatment has been observed to increase the phosphorylation of Akt and eNOS at serine 1177, leading to stimulated nitric oxide production. nih.gov In contrast, studies in ischemic mice have detected a reduced level of neuronal NOS (nNOS) in peri-infarct tissue following NBP treatment. aginganddisease.orgresearchgate.net While eNOS-derived NO is primarily associated with vasoprotective effects, overexpression of nNOS in ischemic conditions can be neurotoxic. aginganddisease.org

Microcirculation Enhancement

A primary pharmacological property of 3-n-butylphthalide (NBP) is the enhancement of microcirculation. nih.govresearchgate.net NBP facilitates the reconstruction of the microcirculation, which can improve local blood perfusion in ischemic areas. nih.gov The mechanisms underlying this effect include the ability of NBP to increase the levels of nitric oxide (NO) and prostaglandin (B15479496) I2 (PGI2) in cerebral vascular endothelial cells; both molecules are powerful vasodilators. nih.gov Additionally, NBP can inhibit platelet aggregation induced by arachidonic acid (AA), which also contributes to improved microcirculatory flow. nih.gov By promoting the formation of new capillaries and expanding existing blood vessels, NBP helps to re-establish adequate blood supply at the microvascular level. nih.gov

Enzyme Target Identification and Inhibition Studies

Studies have investigated the monoamine oxidase (MAO) inhibitory properties of phthalide analogues, demonstrating that this chemical scaffold is a promising basis for developing potent MAO inhibitors. nih.gov Research on a series of phthalide analogues revealed that substitution at the C6 position of the phthalide structure, as in this compound, can yield compounds with high binding affinities for both human MAO-A and MAO-B isoforms. nih.govresearchgate.net For the inhibition of MAO-A, IC₅₀ values as low as 0.096 μM have been recorded for certain C6-substituted phthalides. nih.govresearchgate.net The mode of inhibition for these representative phthalides at the MAO-A isoform has been identified as reversible and competitive. nih.govresearchgate.net

Table 2: Inhibitory Profile of C6-Substituted Phthalide Analogues on MAO-A

| Enzyme Target | Type of Inhibition | Potency (Reported IC₅₀) | Citation |

| Monoamine Oxidase A (MAO-A) | Reversible, Competitive | As low as 0.096 μM | nih.govresearchgate.net |

Succinate (B1194679) Dehydrogenase (SDH) Inhibition

There is no direct scientific evidence currently available to confirm that this compound specifically inhibits succinate dehydrogenase (SDH). While molecular docking studies on other, structurally related phthalide derivatives have suggested SDH as a potential target for their antifungal activity, this mechanism has not been experimentally validated for this compound itself. Further research is required to determine if SDH inhibition is a pathway through which this specific compound exerts its antifungal effects.

Antifungal Mechanisms

The precise antifungal mechanisms of this compound have not been fully elucidated in published research. While its efficacy as an antifungal agent is acknowledged, the specific ways in which it disrupts fungal growth and viability at a cellular level remain an area for further investigation.

Detailed studies, including quantitative data or microscopic observations, on the specific effects of this compound on the mycelium structure of fungi are not presently available. Research on other antifungal compounds has shown that alterations to mycelial morphology, such as abnormal branching, swelling, or fragmentation, can be indicative of a compound's mechanism of action. However, such specific findings have not been reported for this compound.

Similarly, there is a lack of specific research data demonstrating that this compound causes an increase in fungal cell membrane permeability. While disruption of the cell membrane is a common mechanism for many antifungal agents, leading to leakage of intracellular contents and ultimately cell death, studies detailing this effect for this compound, including data on the extent of membrane permeabilization, have not been found.

Metabolism and Biotransformation Pathways in Research Models

Identification of In Vitro Metabolites (e.g., in rat liver microsomes, fungal systems)

In vitro studies are crucial for identifying the initial metabolites of a compound in a controlled environment. For the analogous compound 3-n-butylphthalide, research using rat liver microsomes has identified several major circulating metabolites. The principal metabolic pathways involve hydroxylation at various positions on the alkyl side chain. nih.govresearchgate.net Key identified metabolites include 3-hydroxy-NBP, 10-hydroxy-NBP, and 11-hydroxy-NBP. nih.govresearchgate.net Further oxidation of these hydroxylated intermediates leads to the formation of 10-keto-NBP and NBP-11-oic acid. nih.govresearchgate.net

Fungal systems, particularly species from the genera Penicillium and Botrytis, have also been employed to study the biotransformation of 3-n-butylphthalide. These microorganisms are known for their capacity to produce a range of oxidative enzymes that can mimic mammalian metabolism. Fungal biotransformation of 3-n-butylphthalide has been shown to yield metabolites such as 3-n-butyl-10-hydroxyphthalide, 3-n-butyl-11-hydroxyphthalide, and 3-n-butylphthalide-11-oic acid. nih.gov This highlights the utility of fungal models in generating and identifying potential mammalian metabolites.

Based on these findings with a similar compound, the expected in vitro metabolites of 6-Amino-3-butyl-phthalide are likely to involve similar hydroxylations and oxidations of the butyl side chain.

Table 1: Potential In Vitro Metabolites of this compound based on 3-n-butylphthalide Metabolism

| Parent Compound | Research Model | Potential Metabolite | Metabolic Reaction |

| This compound | Rat Liver Microsomes | 6-Amino-3-(3-hydroxybutyl)-phthalide | Side-chain hydroxylation |

| This compound | Rat Liver Microsomes | 6-Amino-3-(10-hydroxybutyl)-phthalide | Side-chain hydroxylation |

| This compound | Rat Liver Microsomes | 6-Amino-3-(11-hydroxybutyl)-phthalide | Side-chain hydroxylation |

| This compound | Rat Liver Microsomes | 6-Amino-3-(10-ketobutyl)-phthalide | Oxidation of hydroxyl group |

| This compound | Rat Liver Microsomes | This compound-11-oic acid | Oxidation of hydroxyl group |

| This compound | Fungal Systems (Penicillium, Botrytis spp.) | 6-Amino-3-butyl-10-hydroxyphthalide | Side-chain hydroxylation |

| This compound | Fungal Systems (Penicillium, Botrytis spp.) | 6-Amino-3-butyl-11-hydroxyphthalide | Side-chain hydroxylation |

| This compound | Fungal Systems (Penicillium, Botrytis spp.) | This compound-11-oic acid | Oxidation of hydroxyl group |

Role of Specific Enzymes in Biotransformation (e.g., Cytochrome P450)

The biotransformation of many xenobiotics, including phthalide (B148349) derivatives, is heavily reliant on the activity of specific enzyme systems. The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a central role in the phase I metabolism of a wide array of compounds.

For the analogous compound 3-n-butylphthalide, in vitro phenotyping studies have demonstrated the involvement of multiple CYP isoforms in the formation of its hydroxylated metabolites. Specifically, CYP3A4, CYP2E1, and CYP1A2 have been identified as key enzymes responsible for the hydroxylation of the butyl side chain. nih.govresearchgate.net Further metabolism of the hydroxylated intermediates to form keto and carboxylic acid derivatives is catalyzed by a combination of P450 enzymes, as well as alcohol and aldehyde dehydrogenases. nih.govresearchgate.net

Given the structural similarities, it is highly probable that the metabolism of this compound is also mediated by these same Cytochrome P450 isoforms, particularly CYP3A4, which is known for its broad substrate specificity. The presence of the amino group on the phthalide ring might also introduce phase II conjugation reactions, such as N-acetylation or glucuronidation, which would be catalyzed by N-acetyltransferases and UDP-glucuronosyltransferases, respectively.

Fungal Biotransformation as a Research Tool for Metabolite Generation

Fungal biotransformation has emerged as a valuable and efficient tool for generating metabolites of drugs and other xenobiotics. Many fungal species, particularly those from the order Mucorales, possess a diverse array of enzymes, including cytochrome P450 monooxygenases, that can perform a wide range of reactions mirroring those that occur in mammals. mdpi.com This makes them excellent models for predicting and producing mammalian metabolites.

The use of fungal cultures, such as Penicillium and Botrytis species, in the study of 3-n-butylphthalide has successfully produced several of its key oxidative metabolites. nih.gov This approach offers several advantages, including the ability to produce metabolites in quantities sufficient for structural elucidation and further biological testing. The biotransformation processes are also typically carried out under mild conditions, which can help to avoid the degradation of sensitive metabolites.

Elucidation of Metabolic Transformations and Product Formation

The elucidation of metabolic transformations provides a comprehensive picture of how a compound is processed in a biological system. For 3-n-butylphthalide, the primary metabolic transformations are initiated by the hydroxylation of the butyl side chain at various positions. This initial oxidative step is then followed by further oxidation of the resulting alcohol groups to ketones and carboxylic acids.

The formation of these products can be summarized in the following proposed metabolic pathway for this compound, based on the data from 3-n-butylphthalide:

Initial Hydroxylation: The parent compound, this compound, undergoes hydroxylation on the butyl side chain, primarily at the 10- and 11-positions, to form 6-Amino-3-(10-hydroxybutyl)-phthalide and 6-Amino-3-(11-hydroxybutyl)-phthalide.

Secondary Oxidation: The hydroxylated metabolites can then be further oxidized. For instance, 6-Amino-3-(10-hydroxybutyl)-phthalide can be oxidized to 6-Amino-3-(10-ketobutyl)-phthalide.

Carboxylic Acid Formation: The terminal hydroxyl group of 6-Amino-3-(11-hydroxybutyl)-phthalide can be oxidized to a carboxylic acid, yielding this compound-11-oic acid.

These transformations result in the formation of more polar and water-soluble metabolites, which can be more readily excreted from the body. The presence of the amino group could also lead to conjugation reactions, further increasing the water solubility of the metabolites.

Advanced Analytical Methodologies in Chemical Compound Research

Chromatographic Techniques for Compound Characterization and Quantification in Research Samples

Chromatography is the cornerstone of analytical chemistry for separating, identifying, and quantifying chemical compounds. For a molecule like 6-Amino-3-butyl-phthalide, which possesses both a polar amino group and a nonpolar butyl chain, a combination of gas and liquid chromatography techniques provides a robust analytical workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the presence of a polar amino group (-NH2), this compound is not sufficiently volatile for direct GC analysis. Therefore, a crucial derivatization step is required to replace the active hydrogen on the amino group with a nonpolar moiety, thereby increasing its volatility and improving its chromatographic behavior. A common approach is silylation, which converts the amine into a less polar silyl (B83357) derivative.

Once derivatized, the compound can be analyzed using a GC-MS system. The gas chromatograph separates the derivatized analyte from other components in the sample based on boiling point and polarity, while the mass spectrometer fragments the eluted compound and detects the resulting ions. This provides a unique fragmentation pattern, or "mass spectrum," that serves as a molecular fingerprint for identification. The mass spectrum of the closely related compound 3-n-butylphthalide shows characteristic fragment ions at m/z 190 (molecular ion), 133, 105, and 77. For the silylated derivative of this compound, a different but equally characteristic pattern would be observed, allowing for confident identification and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

Table 1: Representative GC-MS Parameters for Derivatized this compound Analysis

| Parameter | Condition |

|---|---|

| GC Column | Agilent HP-5MS (30 m × 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 60 °C, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Ionization Mode | Electron Impact (EI), 70 eV |

| MS Transfer Line | 290 °C |

| Detection Mode | Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylation reagent |

For polar and non-volatile compounds, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the analytical method of choice. This technique is exceptionally well-suited for the direct analysis of this compound in complex matrices like plasma or urine without the need for derivatization. The UHPLC system provides rapid and highly efficient separation of the analyte from matrix components on a reversed-phase column (e.g., C18). researchgate.net

The separated compound then enters the tandem mass spectrometer. Electrospray ionization (ESI) in positive mode (ESI+) is typically used, as the amino group is readily protonated to form a positive ion. The first mass analyzer (Q1) is set to select the precursor ion (the protonated molecule, [M+H]⁺). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by the third mass analyzer (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and sensitive, allowing for accurate quantification of the compound even at very low concentrations. hpst.cz For the related compound 3-n-butylphthalide, a precursor-to-product ion transition of m/z 191→145 is used for detection. hpst.cz For this compound (molar mass 205.26 g/mol ), a transition such as m/z 206→[product ion] would be monitored.

Table 2: Typical UHPLC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| UHPLC Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Gradient elution from 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| SRM Transition (Hypothetical) | Precursor Ion (Q1): m/z 206.1; Product Ion (Q3): To be determined by infusion |

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of a molecule. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups. The structure of the parent compound, 3-n-butylphthalide, has been established using these spectral data analyses. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons on the butyl chain, the methine proton at the 3-position, the aromatic protons, and the amine protons. The aromatic region would be particularly informative, showing a specific splitting pattern indicative of the substitution on the benzene (B151609) ring, which would differ from that of 3-n-butylphthalide due to the presence of the amino group at the 6-position.

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the lactone ring (typically δ > 165 ppm), the aromatic carbons (δ 110-150 ppm), the methine carbon attached to the oxygen (δ ~80 ppm), and the aliphatic carbons of the butyl chain (δ 10-40 ppm). researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands. A very strong absorption band for the lactone carbonyl (C=O) group would be expected around 1730-1770 cm⁻¹. researchgate.netresearchgate.net Additionally, characteristic bands for the aromatic ring (C=C stretching around 1600 and 1580 cm⁻¹) and C-O stretching would be present. hpst.cz Crucially, the presence of the primary amine group would give rise to N-H stretching vibrations (typically two bands in the 3300-3500 cm⁻¹ region) and N-H bending vibrations (around 1600 cm⁻¹).

Table 3: Predicted Key Spectroscopic Features for this compound

| Technique | Feature | Predicted Chemical Shift (δ, ppm) / Wavenumber (cm⁻¹) |

|---|---|---|

| ¹H NMR | Aromatic Protons (Ar-H) | ~6.5 - 7.8 |

| Methine Proton (O-CH-R) | ~5.5 | |

| Amine Protons (-NH₂) | Broad signal, variable position | |

| Butyl Chain Protons (-CH₂, -CH₃) | ~0.9 - 2.1 | |

| ¹³C NMR | Lactone Carbonyl (C=O) | ~168 - 172 |

| Aromatic Carbons (Ar-C) | ~110 - 152 | |

| Methine Carbon (O-C-R) | ~81 | |

| IR Spectroscopy | N-H Stretch (Amine) | ~3300 - 3500 (two bands) |

| C=O Stretch (Lactone) | ~1740 - 1760 | |

| Aromatic C=C Stretch | ~1580 - 1610 |

Advanced Separation Techniques for Complex Mixture Analysis

Before instrumental analysis, it is often necessary to isolate and concentrate this compound from its sample matrix, especially in biological or environmental research where it may be present at trace levels. Advanced separation and extraction techniques are employed for this purpose.

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and pre-concentration. asianpubs.orgnih.gov For this compound, a mixed-mode SPE cartridge possessing both reversed-phase (e.g., C18) and ion-exchange (e.g., strong cation exchange, SCX) properties would be ideal. nih.gov The C18 sorbent would retain the compound based on hydrophobic interactions with the butylphthalide (B1668128) core, while the SCX sorbent would retain it via electrostatic interactions with the protonated amino group under acidic conditions. Interfering compounds could be washed away, and the pure analyte could then be eluted with an appropriate solvent.

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized sample preparation technique that offers high enrichment factors. nih.gov In this method, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. The analyte partitions into the fine droplets of the extraction solvent, which are then collected by centrifugation. This method is fast and requires minimal solvent. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation approach that involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a cleanup step using dispersive SPE (dSPE). sepscience.comiaea.org For an amine-containing compound, the dSPE step might involve sorbents like primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences, ensuring a clean extract for subsequent LC-MS/MS or GC-MS analysis. nih.gov

Compound Reference Table

Computational and Theoretical Studies in 6 Amino 3 Butyl Phthalide Research

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and its target protein, providing critical information on binding affinity and mode of action.

In the context of phthalide (B148349) derivatives, molecular docking studies have been instrumental in identifying potential therapeutic targets. For instance, studies on the related compound DL-3-n-butylphthalide (NBP) have utilized molecular docking to explore its binding to various proteins. The software AutoDock Vina is a commonly used tool for these simulations.

One such study investigated the binding of NBP to several potential targets, including NAD(P)H quinone oxidoreductase (NQO1), indoleamine 2,3-dioxygenase (IDO), and NADH-ubiquiquinone oxidoreductase. The results of these docking studies are summarized in the table below, showcasing the predicted binding affinities and key interacting amino acid residues.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|

| NAD(P)H quinone oxidoreductase (NQO1) | -7.2 | Trp105, Phe178, Tyr128, Tyr155, His161, Gly174, Phe106 |

| NADH-ubiquinone oxidoreductase | -7.7 | Lys75, Thr217, Ile218, Glu185, Phe120, Phe78, Pro206 |

| Indoleamine 2,3-dioxygenase (IDO) | -7.5 | Ser167, Tyr126 |

These studies reveal that NBP can bind to the same site as the substrate FAD on NQO1, suggesting a competitive inhibition mechanism. The interactions are primarily hydrophobic, with some instances of covalent bonding. Such detailed predictions of ligand-target interactions are invaluable for understanding the potential mechanisms of action of 6-Amino-3-butyl-phthalide and for guiding the design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For phthalimide (B116566) derivatives, QSAR studies have been employed to elucidate the structural requirements for various biological activities. For example, a QSAR study on phthalimide analogues as inhibitors of HIV-1 integrase revealed the importance of several molecular descriptors. These descriptors, calculated using software like Dragon and ChemOffice, help in understanding how modifications to the phthalimide scaffold can impact inhibitory potency.

The key findings from such a QSAR model indicated that:

Increased lipophilicity of the molecules correlates with higher HIV-1 inhibitory potency.

The presence of halogen substituents on the benzylic aromatic ring attached to the phthalimido nitrogen atom is beneficial for activity.

Greater molecular flexibility , achieved through the incorporation of rotatable bonds, is conducive to inhibitory activity.

An increase in molecular branching appears to be detrimental to the activity.

These insights, derived from QSAR models, can guide the rational design of novel this compound derivatives with enhanced therapeutic effects by focusing on the modification of these key structural features.

In Silico Prediction of Pharmacokinetic Parameters for Research Applications

For compounds like this compound, in silico ADMET prediction can provide insights into its drug-likeness and potential behavior in the body. Various physicochemical properties and pharmacokinetic parameters can be predicted using these models. mdpi.com

| Parameter | Predicted Property | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | Percentage of absorption in the human intestine | Indicates oral bioavailability |

| Blood-Brain Barrier (BBB) Permeability | Ability to cross the BBB | Crucial for drugs targeting the central nervous system |

| Cytochrome P450 (CYP) Inhibition | Potential to inhibit key metabolic enzymes (e.g., CYP2D6) | Predicts potential drug-drug interactions |

| Aqueous Solubility (LogS) | Solubility in water | Affects absorption and formulation |

| Plasma Protein Binding (PPB) | Extent of binding to plasma proteins | Influences drug distribution and availability |

By evaluating these parameters computationally, researchers can prioritize the synthesis and further testing of this compound derivatives that are predicted to have favorable pharmacokinetic profiles, thereby streamlining the drug development process.

Theoretical Studies on Electronic Structure and Reactivity

Theoretical studies based on quantum mechanics provide a deep understanding of the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a widely used computational method for such investigations. wikipedia.org These studies can elucidate the distribution of electrons within a molecule, the energies of its molecular orbitals, and its reactivity towards other chemical species.

For the phthalimide scaffold present in this compound, DFT calculations have been used to analyze its electronic properties. nih.gov These calculations help in understanding the molecule's stability, charge distribution, and potential sites for chemical reactions. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO and LUMO are often referred to as the frontier orbitals, and their energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net The distribution of these orbitals also provides insights into the regions of the molecule that are most likely to act as electron donors (HOMO) or electron acceptors (LUMO) in chemical reactions. ucsb.edu

Theoretical studies can also predict various spectroscopic properties, such as infrared (IR) and UV-visible spectra, which can be compared with experimental data to validate the computational models. nih.govresearchgate.net This fundamental understanding of the electronic structure and reactivity of the phthalimide core is essential for predicting the chemical behavior of this compound and for designing new derivatives with desired properties.

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com In the context of drug discovery, MD simulations provide a dynamic view of how a ligand interacts with its protein target, offering insights that are not available from static docking studies. nih.govresearchgate.net

By simulating the behavior of the compound-target complex in a solvated environment that mimics physiological conditions, MD simulations can:

Assess the stability of the ligand's binding pose over time.

Reveal conformational changes in the protein upon ligand binding.

Identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores.

These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to evaluate the stability of the complex. researchgate.net Furthermore, the analysis of the trajectories can highlight the flexibility of different regions of the protein and the ligand, providing a more realistic picture of the binding event. nih.gov This detailed understanding of the dynamic interactions between this compound or its derivatives and their biological targets is crucial for optimizing their binding affinity and selectivity. nih.gov

Future Directions and Research Gaps in 6 Amino 3 Butyl Phthalide Research

Exploration of Novel Preclinical Therapeutic Applications

The primary therapeutic application explored for 6-Amino-3-butyl-phthalide and its derivatives has been in the context of ischemic stroke. Research has demonstrated that this compound exhibits better neuroprotective effects against injury induced by ischemic stroke compared to its parent compound, NBP. nih.gov However, the full therapeutic potential of this compound likely extends beyond this single application, presenting a significant area for future investigation.

One promising avenue is the development of its derivatives as antiplatelet agents . A series of novel nitric oxide (NO) releasing derivatives of 6-amino-3-n-butylphthalide have been designed and synthesized. One particular derivative demonstrated significant inhibition of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation in vitro, proving superior to 6-amino-3-n-butylphthalide, NBP, and the standard drug ticlopidine. encyclopedia.pub This suggests a potential role in the treatment of thrombosis-related conditions.

Furthermore, considering the broad pharmacological profile of NBP, which includes anti-inflammatory and antioxidant effects, it is plausible that this compound could be investigated for a range of other conditions. arvojournals.orgbmseed.comnih.gov These could include neurodegenerative diseases, inflammatory disorders, and conditions associated with oxidative stress. The introduction of the amino group at the 6-position may modulate the activity and selectivity of the molecule, potentially offering advantages over NBP.

A summary of the preclinical therapeutic applications of this compound and its derivatives is presented in the table below.

| Therapeutic Application | Compound Type | Key Findings |

| Ischemic Stroke | 6-Amino-3-n-butylphthalide Derivatives | Demonstrated superior neuroprotective effects compared to NBP in preclinical models of ischemic stroke. nih.gov |

| Thrombosis | Nitric Oxide-Releasing Derivatives of 6-Amino-3-n-butylphthalide | Significantly inhibited platelet aggregation in vitro, suggesting potential as antiplatelet agents. encyclopedia.pub |

Development of Advanced and Sustainable Synthetic Strategies

The synthesis of this compound and its derivatives is a critical aspect of its development as a therapeutic agent. Current synthetic strategies have focused on creating libraries of derivatives for structure-activity relationship (SAR) studies. For instance, a series of 6-amino-3-n-butylphthalide (ABP) derivatives were synthesized to develop novel compounds against ischemic stroke. arvojournals.org

However, there is a growing need to develop more advanced and sustainable synthetic methods. The principles of green chemistry offer a framework for creating more environmentally friendly and efficient chemical processes. rsc.orgresearchgate.net These principles include the prevention of waste, maximization of atom economy, use of safer solvents, and reduction of energy consumption. researchgate.netepa.gov

A novel, environmentally friendly method for the bromination of 7-Amino-phthalide has been reported, which utilizes the in-situ generation of a bromonium ion under acidic conditions at high temperatures. researchgate.netepa.gov This approach conserves the use of halides and avoids hazardous reagents. Future research should focus on adapting such green chemistry principles to the synthesis of this compound. This could involve exploring biocatalysis, using renewable feedstocks, and designing synthetic routes that minimize the use of protecting groups and hazardous reagents. nih.gov

| Synthetic Strategy | Compound | Key Features |

| Derivative Synthesis | 6-Amino-3-n-butylphthalide (ABP) Derivatives | Synthesis of a series of derivatives for evaluation in ischemic stroke models. arvojournals.org |

| Green Synthesis (Analog) | 7-Amino-4-Bromo-3H-isobenzofuran-1-one | Environmentally friendly bromination using in-situ generated bromonium ion, conserving halide use. researchgate.netepa.gov |

Deeper Elucidation of Underexplored Mechanistic Pathways

While the parent compound, 3-n-butylphthalide (NBP), has been studied extensively for its multi-target neuroprotective mechanisms, the specific pathways modulated by this compound remain largely underexplored. The known mechanisms of NBP, which likely provide a foundation for understanding its 6-amino derivative, include:

Inhibition of Inflammation : NBP has been shown to suppress neuroinflammation by targeting pathways such as the nuclear factor kappa B (NF-κB) and Toll-like receptor 4 (TLR4) signaling. nih.govrsc.orgfrontiersin.org

Reduction of Oxidative Stress : The compound mitigates oxidative damage by activating pathways like the Keap1/Nrf2 antioxidant response element pathway. researchgate.netnih.gov

Mitochondrial Protection : NBP helps maintain mitochondrial function, which is crucial for cellular energy metabolism and survival. nih.gov

Anti-apoptotic Effects : It can inhibit programmed cell death by modulating various signaling pathways, including the Akt pathway. bmseed.comnih.gov

A significant research gap exists in differentiating the mechanistic profile of this compound from that of NBP. The introduction of the amino group could lead to novel interactions with biological targets or alter the affinity for known targets. Future research should focus on:

Identifying the specific molecular targets of this compound.

Investigating its effects on key signaling pathways involved in neuroprotection and inflammation.

Determining whether the 6-amino substitution confers any unique mechanistic advantages over NBP.

This deeper mechanistic understanding is crucial for the rational design of more potent and selective derivatives and for identifying new therapeutic indications.

Innovative Derivative Design and High-Throughput Screening in Preclinical Models

The design of innovative derivatives is a key strategy to enhance the therapeutic properties of a lead compound. In the case of this compound, researchers have already begun to explore this avenue. One notable example is the creation of hybrid molecules that combine 6-amino-3-n-butylphthalide with other neuroprotective groups. A study detailing the synthesis of hybrids with memantine (B1676192), an NMDA receptor antagonist, found that the resulting compound, ABP18, showed improved efficacy in reducing cell death in neuronal models of ischemia. arvojournals.orgrsc.org